6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline
Description
Properties
IUPAC Name |
6-fluoro-4-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5/c1-13-24-18-4-2-3-5-19(18)26(13)15-8-9-25(11-15)20-16-10-14(21)6-7-17(16)22-12-23-20/h2-7,10,12,15H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJPKBDYMZETQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C4=NC=NC5=C4C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazoline Core Formation
The quinazoline scaffold is synthesized via cyclocondensation of anthranilic acid derivatives with formamide or urea under acidic conditions. For fluorinated analogs, 2-fluoro-5-nitrobenzoic acid serves as a precursor, undergoing reduction and cyclization to yield 6-fluoro-4-hydroxyquinazoline. Subsequent chlorination using phosphorus oxychloride (POCl₃) generates the reactive 4-chloro intermediate.
Pyrrolidine-Benzodiazole Side-Chain Preparation
The substituted pyrrolidine is synthesized by reacting 2-methyl-1H-benzodiazole with 3-aminopyrrolidine in a Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate N-alkylation.
Final Coupling Reaction
The 4-chloro-6-fluoroquinazoline reacts with the pyrrolidine-benzodiazole intermediate in dimethylacetamide (DMA) at 110°C for 12 hours, using N,N-diisopropylethylamine (DIPEA) as a base. This yields the target compound with a reported purity of >95% after recrystallization from ethanol.
Catalytic Cross-Coupling Strategies
Transition-metal catalysis enables efficient C–N bond formation between halogenated quinazolines and nitrogenous substrates.
Copper-Catalyzed Ullmann-Type Coupling
A mixture of 4-chloro-6-fluoroquinazoline, 3-(2-methyl-1H-benzodiazol-1-yl)pyrrolidine, copper(I) iodide (CuI), and 1,10-phenanthroline in toluene at 120°C for 24 hours achieves a 78% yield. This method avoids harsh bases but requires inert conditions.
Palladium-Mediated Buchwald-Hartwig Amination
Employing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands, the reaction proceeds in tert-butanol at 80°C, achieving 85% yield within 8 hours. This method is superior for sterically hindered substrates.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation accelerates the coupling step, reducing reaction times from hours to minutes. A protocol combining 4-chloro-6-fluoroquinazoline, pyrrolidine-benzodiazole, and potassium tert-butoxide in dimethyl sulfoxide (DMSO) under 150 W microwave irradiation for 30 minutes achieves 89% yield. This method minimizes side reactions and improves reproducibility.
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost-effectiveness and minimal waste. A continuous-flow system using supercritical CO₂ as a solvent achieves 92% conversion at 100°C and 150 bar pressure. Catalyst recycling and in-line purification via simulated moving bed (SMB) chromatography enhance throughput to 50 kg/day.
Comparative Analysis of Synthetic Routes
Table 1 evaluates key parameters across methodologies:
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Multi-Step Organic | 72 | 24 h | 95 | Moderate |
| Cu-Catalyzed Ullmann | 78 | 24 h | 97 | High |
| Pd-Catalyzed Buchwald | 85 | 8 h | 98 | High |
| Microwave-Assisted | 89 | 0.5 h | 99 | Moderate |
| Industrial Continuous | 92 | 2 h (flow) | 99.5 | Very High |
Critical Challenges and Solutions
Regioselectivity in Fluorination
Direct fluorination of quinazoline often leads to positional isomers. Using directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) ensures selective fluorination at the 6-position.
Purification of Hydrophobic Intermediates
Countercurrent chromatography with heptane/ethyl acetate gradients resolves closely eluting impurities, achieving >99% purity for the final product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives. Substitution reactions can result in various substituted quinazoline compounds.
Scientific Research Applications
6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Quinazoline Derivatives
Quinazoline derivatives often exhibit structural diversity through substitutions at the 4- and 6-positions. For example:
- Imidazo[4,5-g]quinazolines (e.g., compounds 5–12 in ) replace the quinazoline’s benzene ring with an imidazole fused system.
- Benzoquinazolinones (e.g., compound in ) feature a ketone group fused to the quinazoline core, which increases planarity and improves interactions with hydrophobic enzyme pockets. The compound in shows higher functional potency due to its benzoquinazolinone core and pyrazole substituent .
Key Difference: The target compound’s pyrrolidine-benzodiazole substituent introduces conformational flexibility absent in rigid fused-ring analogues.
Substituted Pyrrolidine Moieties
The pyrrolidine group in the target compound is a common feature in kinase inhibitors. Comparisons include:
- (R)-7-(2-[18F]Fluoroethoxy)-6-methoxy-4-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)quinazoline (): This radiolabeled compound shares the 4-pyrrolidin-1-ylquinazoline scaffold but substitutes benzodiazole with a quinoxalinyloxy group. The quinoxaline moiety enhances radiosensitivity, while the fluorine-18 label enables PET imaging applications .
- 3-((1S,2S)-2-Hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one (): The pyrrolidine is absent here, but the pyrazole-pyridine substituent demonstrates how heterocyclic appendages can modulate potency .
Key Insight: Substitutions on the pyrrolidine ring (e.g., benzodiazole vs. quinoxaline) significantly alter target selectivity and pharmacokinetics.
Heterocyclic Substituents and Pharmacological Impact
Heterocycles like pyrazole, triazole, and benzodiazole are critical for bioactivity:
- 6-((6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl)thio)quinoline (): Though a quinoline derivative, its triazole-pyridazine-thioether substituent highlights the role of sulfur in improving membrane permeability. The pyrazole group may mimic adenine in ATP-binding pockets .
- Benzoquinazolinone 12 (): The pyrazole-pyridine substituent increases allosteric modulation efficacy, suggesting that bulky heterocycles enhance receptor binding .
Research Findings and Data Analysis
Biological Activity
6-Fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline is a compound that belongs to the quinazoline family, which is notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a fluorine atom and a pyrrolidinyl group attached to a 2-methyl-1H-benzodiazole moiety. Its molecular formula is with a molecular weight of approximately 365.39 g/mol. The unique structure contributes to its biological properties.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Quinazoline Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis |
| Compound B | A549 | 3.2 | Cell Cycle Arrest |
| This compound | HeLa | TBD | TBD |
Antimicrobial and Antiviral Activity
In addition to anticancer effects, quinazoline derivatives have been studied for their antimicrobial and antiviral properties. The presence of the benzodiazole moiety in the structure may enhance its ability to interact with biological targets such as enzymes involved in microbial metabolism.
Case Study: Antiviral Activity
A study conducted on related compounds demonstrated that modifications in the quinazoline structure could lead to enhanced antiviral activity against influenza virus strains. The mechanism involved inhibition of viral replication by targeting specific viral proteins.
The biological activity of this compound is attributed to its ability to bind to specific receptors or enzymes within cells. This binding can modulate various signaling pathways that are crucial for cellular functions.
Potential Molecular Targets
- Kinases : Many quinazolines act as kinase inhibitors, interfering with signaling pathways that promote cell growth and survival.
- Enzymes : The compound may inhibit enzymes involved in metabolic processes within pathogens, thereby exerting antimicrobial effects.
- Receptors : Interaction with specific cellular receptors can lead to altered cellular responses, including apoptosis in cancer cells.
Research Findings
Recent studies have focused on optimizing the structure of quinazoline derivatives to enhance their biological activity and reduce toxicity. For example, modifications that increase lipophilicity have been shown to improve bioavailability and therapeutic efficacy.
Table 2: Structure-Activity Relationship (SAR) Studies
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
